molecular formula C15H7ClN2O6 B5884072 2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid

Cat. No.: B5884072
M. Wt: 346.68 g/mol
InChI Key: ITLJICJUYWXNPU-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound that features both chloro and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by a condensation reaction with phthalic anhydride to form the isoindole structure. The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can also participate in electrophilic substitution reactions, potentially modifying biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to its combination of functional groups and structural features.

Properties

IUPAC Name

2-chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O6/c16-10-5-4-7(6-9(10)15(21)22)17-13(19)8-2-1-3-11(18(23)24)12(8)14(17)20/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLJICJUYWXNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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